
5-Methoxypicolinoyl chloride
描述
5-Methoxypicolinoyl chloride is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of picolinic acid, where the carboxyl group is replaced by a methoxy group and the hydroxyl group is replaced by a chloride group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
5-Methoxypicolinoyl chloride can be synthesized through several methods. One common method involves the reaction of 5-methoxypicolinic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H7NO3+SOCl2→C7H6ClNO2+SO2+HCl
In this reaction, thionyl chloride acts as a chlorinating agent, converting the carboxyl group of 5-methoxypicolinic acid into an acyl chloride group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
5-Methoxypicolinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-methoxypicolinic acid and hydrochloric acid.
Reduction: It can be reduced to 5-methoxypicolinoyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
5-Methoxypicolinic Acid: Formed through hydrolysis.
5-Methoxypicolinoyl Alcohol: Formed through reduction.
科学研究应用
5-Methoxypicolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-methoxypicolinoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
相似化合物的比较
Similar Compounds
Picolinoyl Chloride: Similar structure but lacks the methoxy group.
5-Chloropicolinoyl Chloride: Similar structure but has a chlorine atom instead of a methoxy group.
5-Methylpicolinoyl Chloride: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
5-Methoxypicolinoyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of the derivatives formed. The methoxy group can also affect the compound’s solubility and stability, making it distinct from other picolinoyl chloride derivatives.
属性
IUPAC Name |
5-methoxypyridine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHOBSPLRQJLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664607 | |
| Record name | 5-Methoxypyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88166-64-7 | |
| Record name | 5-Methoxypyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3194978.png)
![3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3194980.png)
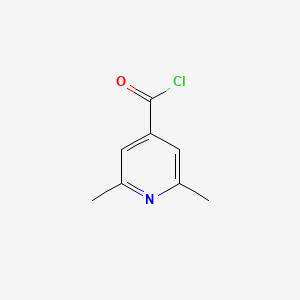
![(1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B3194998.png)
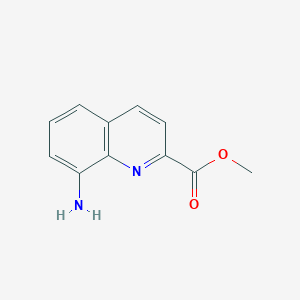
![1'-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B3195008.png)
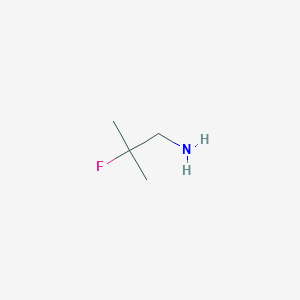
![5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene](/img/structure/B3195031.png)
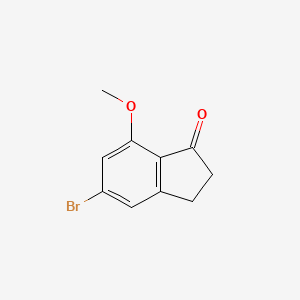
![2-(1h-[1,2,3]Triazol-4-yl)pyridine](/img/structure/B3195058.png)
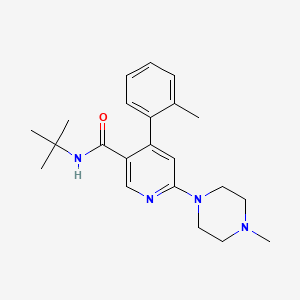
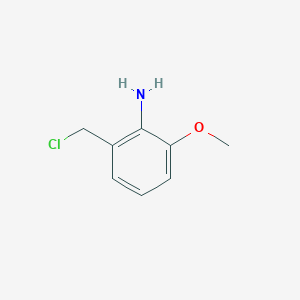
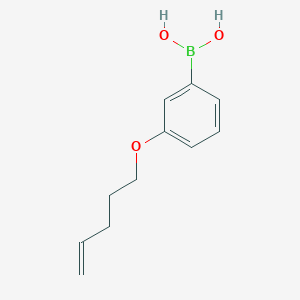
![Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-](/img/structure/B3195086.png)
